molecular formula C12H2Br8O B1252006 2,2',3,3',4,4',6,6'-Octabromodiphenyl ether CAS No. 117964-21-3

2,2',3,3',4,4',6,6'-Octabromodiphenyl ether

Cat. No. B1252006
CAS RN: 117964-21-3
M. Wt: 801.4 g/mol
InChI Key: AAFUUKPTSPVXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2',3,3',4,4',6,6'-Octabromodiphenyl ether (OBDE) is a halogenated-organic compound that is structurally similar to polybrominated diphenyl ethers (PBDEs). OBDEs are used in a variety of applications, including flame retardants, plasticizers, and other industrial products. OBDEs have been found to be persistent in the environment and have been linked to a variety of adverse health effects.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : Research has developed methods for synthesizing octabromodiphenyl ethers like 2,2',3,3',4,4',6,6'-octabromodiphenyl ether, providing standards for analytical, toxicological, and stability studies, as well as physical-chemical property studies. These ethers are synthesized from aminodiphenyl ethers, and their physical-chemical properties are characterized using techniques like NMR, mass spectrometry, and melting point analysis (Teclechiel et al., 2007).

Environmental Presence and Impact

  • Identification in Marine Environment : Octabromodiphenyl ethers have been identified in the marine environment, specifically in blue mussels. This discovery raises concerns about the environmental presence of such compounds, particularly their potential transformation products and effects on marine life (Winnberg et al., 2014).
  • Environmental Fate and Photolysis : Studies have shown that decabromodiphenyl ether can undergo photolysis, leading to the formation of octabromodiphenyl ethers. The process and products of this photolysis are important for understanding the environmental fate of such substances (Christiansson et al., 2009).

Human Exposure and Health Implications

  • Occupational Exposure : Workers in certain industries, such as those handling flame-retarded rubber, have been found to have elevated levels of octabromodiphenyl ethers in their system, indicating significant occupational exposure. This has implications for workplace safety and health monitoring (Thuresson et al., 2005).

Debromination and Transformation

  • Debromination in Aquatic Species : Research has shown that certain aquatic species, such as juvenile carp, can debrominate decabromodiphenyl ether, leading to the formation of octabromodiphenyl ethers. This highlights the biological transformation and potential bioavailability of these substances in aquatic environments (Stapleton et al., 2004).

Catalytic Debromination

  • Catalytic Transformation : Studies have explored the catalytic debromination of polybrominated diphenyl ethers, including octabromodiphenyl ethers, under certain conditions. This research is significant for understanding how these compounds can be broken down or transformed, potentially offering avenues for remediation or safe disposal (Ukisu, 2015).

Safety and Hazards

2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether is labeled with the signal word “Danger” and hazard statement H360Df, indicating that it may damage fertility or the unborn child . It is considered a persistent and highly lipophilic substance and is included in the Stockholm Convention list of Persistent Organic Pollutants .

Future Directions

Since 2004, 2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether is no longer produced in the EU, USA, and the Pacific Rim . There is no information that indicates it is being produced in developing countries . Future research may focus on finding safer alternatives and studying the environmental impact of this compound.

Mechanism of Action

Target of Action

It is known that bde-197 is part of the group of polybrominated diphenyl ethers (pbdes) . PBDEs are generally used as flame retardants .

Mode of Action

The specific mode of action of BDE-197 is not clearly stated in the search results. As a member of the PBDEs, BDE-197 is likely to share similar characteristics with other compounds in this group. PBDEs are known for their flame-retardant properties .

Biochemical Pathways

As a pbde, it is known to be persistent and highly lipophilic . This suggests that it may interact with lipid-rich tissues and could potentially affect lipid metabolism and related pathways.

Pharmacokinetics

Given its lipophilic nature, it can be inferred that bde-197 may have high bioavailability in lipid-rich tissues .

Result of Action

It is known that pbdes, including bde-197, are chemicals of significant environmental concern .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of BDE-197. As a persistent and highly lipophilic substance, BDE-197 is likely to accumulate in the environment, particularly in lipid-rich tissues . Its stability and efficacy as a flame retardant may also be influenced by environmental conditions such as temperature and presence of other chemicals .

Biochemical Analysis

Biochemical Properties

2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether plays a significant role in biochemical reactions due to its high bromine content. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction with these enzymes can lead to altered metabolic pathways and potential toxic effects .

Cellular Effects

The effects of 2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether on cells are profound. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. Studies have shown that exposure to this compound can lead to oxidative stress, apoptosis, and changes in the expression of genes related to inflammation and detoxification .

Molecular Mechanism

At the molecular level, 2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether exerts its effects through various mechanisms. It can bind to and inhibit the activity of certain enzymes, leading to disrupted metabolic processes. Additionally, it can interact with nuclear receptors, altering gene expression and potentially leading to adverse health effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to the formation of metabolites that may have different biological activities. Long-term studies have shown that prolonged exposure can lead to cumulative effects on cellular function, including persistent oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of 2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether vary with different dosages in animal models. At low doses, the compound may cause subtle changes in enzyme activity and gene expression. At high doses, it can lead to significant toxic effects, including liver damage, thyroid dysfunction, and neurobehavioral changes .

Metabolic Pathways

2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated and debrominated metabolites. These metabolites can further interact with other enzymes and affect metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether is transported and distributed through interactions with transporters and binding proteins. It tends to accumulate in lipid-rich tissues due to its lipophilic nature, leading to potential bioaccumulation and long-term effects .

Subcellular Localization

The subcellular localization of 2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether can influence its activity and function. It is often found in the endoplasmic reticulum and mitochondria, where it can affect protein folding and energy metabolism. Targeting signals and post-translational modifications may direct it to specific compartments, further influencing its biological effects .

properties

IUPAC Name

1,2,3,5-tetrabromo-4-(2,3,4,6-tetrabromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Br8O/c13-3-1-5(15)11(9(19)7(3)17)21-12-6(16)2-4(14)8(18)10(12)20/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFUUKPTSPVXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Br8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074775
Record name 2,2′,3,3′,4,4′,6,6′-octabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117964-21-3
Record name 2,2',3,3',4,4',6,6'-Octabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117964213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2′,3,3′,4,4′,6,6′-octabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,4',6,6'-OCTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SD9VS79J1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2',3,3',4,4',6,6'-Octabromodiphenyl ether
Reactant of Route 2
2,2',3,3',4,4',6,6'-Octabromodiphenyl ether
Reactant of Route 3
Reactant of Route 3
2,2',3,3',4,4',6,6'-Octabromodiphenyl ether
Reactant of Route 4
Reactant of Route 4
2,2',3,3',4,4',6,6'-Octabromodiphenyl ether
Reactant of Route 5
Reactant of Route 5
2,2',3,3',4,4',6,6'-Octabromodiphenyl ether
Reactant of Route 6
Reactant of Route 6
2,2',3,3',4,4',6,6'-Octabromodiphenyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.